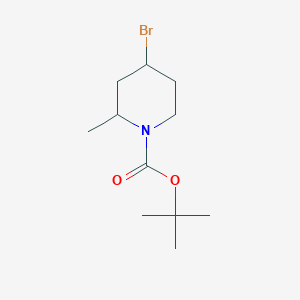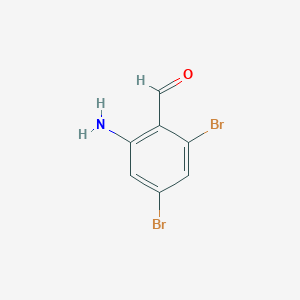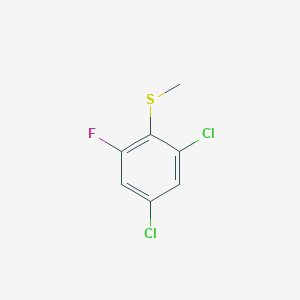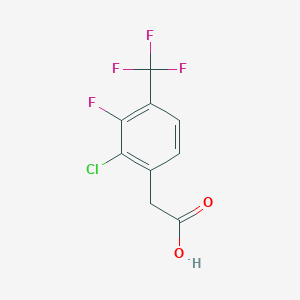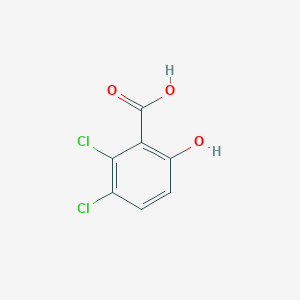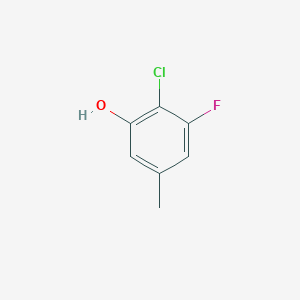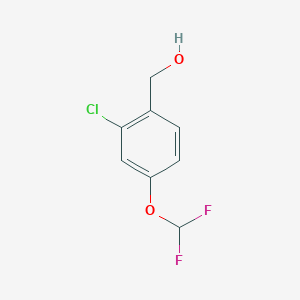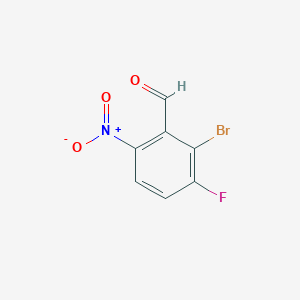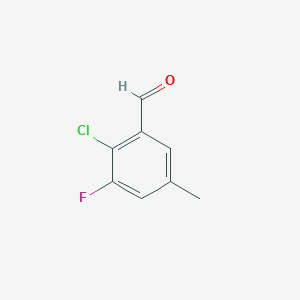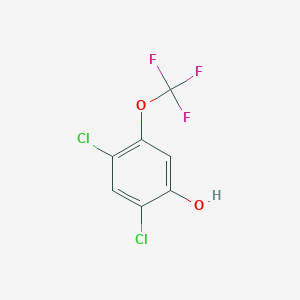
2,4-Dichloro-5-(trifluoromethoxy)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichloro-5-(trifluoromethoxy)phenol (2,4-D) is an organic compound belonging to the phenol family, which is widely used in various scientific and industrial applications. It has a wide range of applications, from chemical synthesis to drug development. 2,4-D has been used as a reagent for the synthesis of various organic compounds, and it is also used as an insecticide, herbicide, and fungicide. The compound is known to have a wide range of biochemical and physiological effects, and it has been extensively studied for its potential applications in the medical and pharmaceutical fields.
Wissenschaftliche Forschungsanwendungen
2,4-Dichloro-5-(trifluoromethoxy)phenol has a wide range of scientific research applications. It is used as a reagent for the synthesis of organic compounds, and it is also used in the synthesis of polymers, catalysts, and other materials. It is also used in the synthesis of drugs and other pharmaceutical products. Furthermore, 2,4-Dichloro-5-(trifluoromethoxy)phenol has been studied for its potential use in the medical and pharmaceutical fields, as it has been shown to have a wide range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2,4-Dichloro-5-(trifluoromethoxy)phenol is not fully understood, but it is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. This inhibition of acetylcholinesterase leads to an increase in the concentration of acetylcholine in the body, which can lead to a variety of physiological and biochemical effects.
Biochemical and Physiological Effects
2,4-Dichloro-5-(trifluoromethoxy)phenol has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which leads to an increase in the concentration of acetylcholine in the body. This can lead to an increase in muscle contractions, increased sweating, increased heart rate, and increased respiration. Additionally, 2,4-Dichloro-5-(trifluoromethoxy)phenol has been shown to have anti-inflammatory, anti-bacterial, and anti-fungal effects, as well as anti-cancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
2,4-Dichloro-5-(trifluoromethoxy)phenol has several advantages for lab experiments. It is a relatively inexpensive and readily available reagent, and it is also easy to synthesize. Additionally, it is stable and non-toxic, making it safe to use in laboratory experiments. However, 2,4-Dichloro-5-(trifluoromethoxy)phenol has some limitations as well. It is volatile and can be difficult to purify, and it can also be difficult to store and transport.
Zukünftige Richtungen
There are several potential future directions for 2,4-Dichloro-5-(trifluoromethoxy)phenol research. One potential direction is the development of new methods for synthesizing 2,4-Dichloro-5-(trifluoromethoxy)phenol. Additionally, further research could be done to explore the potential medical and pharmaceutical applications of 2,4-Dichloro-5-(trifluoromethoxy)phenol, such as its potential use as an anti-cancer agent. Further research could also be done to explore the biochemical and physiological effects of 2,4-Dichloro-5-(trifluoromethoxy)phenol, as well as its potential use as an insecticide, herbicide, and fungicide. Finally, further research could be done to explore the potential environmental impacts of 2,4-Dichloro-5-(trifluoromethoxy)phenol, and to develop methods for reducing its environmental impact.
Synthesemethoden
2,4-Dichloro-5-(trifluoromethoxy)phenol can be synthesized by several different methods. The most common method is the reaction of 2,4-dichlorophenol with trifluoromethanesulfonic acid (TFSA) in the presence of a catalyst. This reaction is highly efficient and produces high yields of the desired product. Other methods of synthesis include the reaction of 2,4-dichlorophenol with trifluoroacetic anhydride (TFA) or trifluoroacetic acid (TFA) in the presence of a catalyst, and the reaction of 2,4-dichlorophenol with a mixture of trifluoroacetic acid and trifluoromethanesulfonic acid.
Eigenschaften
IUPAC Name |
2,4-dichloro-5-(trifluoromethoxy)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F3O2/c8-3-1-4(9)6(2-5(3)13)14-7(10,11)12/h1-2,13H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMOYJUJVWRQVRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1OC(F)(F)F)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-5-(trifluoromethoxy)phenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[1-(3,4-Dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]thio}nicotinic acid, Triethylamine (1:1)](/img/structure/B6314379.png)
